4-Oxononanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Oxononanoic acid, with the chemical formula C₉H₁₆O₃ and CAS number 6064-52-4, is an oxo carboxylic acid characterized by a nonane backbone with a ketone group at the fourth carbon position. This compound is recognized for its role as a precursor to various flavor compounds, particularly in the food and beverage industry. It has been identified in certain plant species, notably in Nicotiana tabacum (tobacco) and grapes, where it contributes to the aromatic profile of these products .

- Esterification: Reacts with alcohols to form esters, which are important in flavor and fragrance applications.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form shorter-chain compounds.

- Reduction: The ketone group can be reduced to an alcohol, altering its reactivity and potential applications.

- Oxidation: The compound can also be oxidized to yield more complex structures or other functional groups.

These reactions allow for the modification of 4-oxononanoic acid into various derivatives with distinct properties and applications.

Research indicates that 4-oxononanoic acid exhibits notable biological activities. It has been identified as a precursor to γ-nonalactone, a compound that contributes to the aroma of certain fruits and wines. The biotransformation of 4-oxononanoic acid into γ-nonalactone occurs during fermentation processes involving Saccharomyces cerevisiae, highlighting its significance in food science . Additionally, its presence in tobacco suggests potential implications for flavor enhancement in smoking products.

Synthesis of 4-oxononanoic acid can be achieved through several methods:

- Oxidation of Nonanoic Acid: Nonanoic acid can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the ketone functional group at the fourth position.

- Biotechnological Approaches: Utilizing specific microorganisms capable of bioconversion can yield 4-oxononanoic acid from fatty acids or oils through fermentation processes.

- Chemical Synthesis: Multi-step synthetic routes involving alkylation and subsequent oxidation steps can also produce this compound.

These methods provide flexibility in producing 4-oxononanoic acid for various industrial applications.

4-Oxonononanoic acid finds diverse applications, particularly in:

- Food Industry: As a flavoring agent due to its contribution to fruity aromas.

- Fragrance Industry: Used in perfumes and scented products for its pleasant odor profile.

- Research: Investigated for its role in biotransformation processes and as a marker for specific fermentation conditions.

Its unique properties make it valuable across these sectors.

Studies on the interactions of 4-oxononanoic acid primarily focus on its conversion into γ-nonalactone during fermentation. This transformation is influenced by various factors including temperature, pH, and the presence of specific yeast strains. Understanding these interactions helps optimize conditions for flavor development in food and beverage production .

Several compounds share structural similarities with 4-oxononanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Nonanoic Acid | Straight-chain fatty acid | Saturated; lacks keto group |

| 9-Nitro-4-Oxononanoic Acid | Contains a nitro group | Introduces different reactivity |

| γ-Nonalactone | Lactone derived from 4-oxononanoic acid | Cyclic structure; contributes distinct aroma |

| Caprylic Acid | Saturated fatty acid | Shorter chain length; different physical properties |

While these compounds share commonalities, 4-oxononanoic acid's unique ketone functionality allows it to participate in specific reactions that differentiate it from others listed above. Its role as a precursor to flavor compounds further emphasizes its importance within this group.

Molecular Structure and Chemical Formula

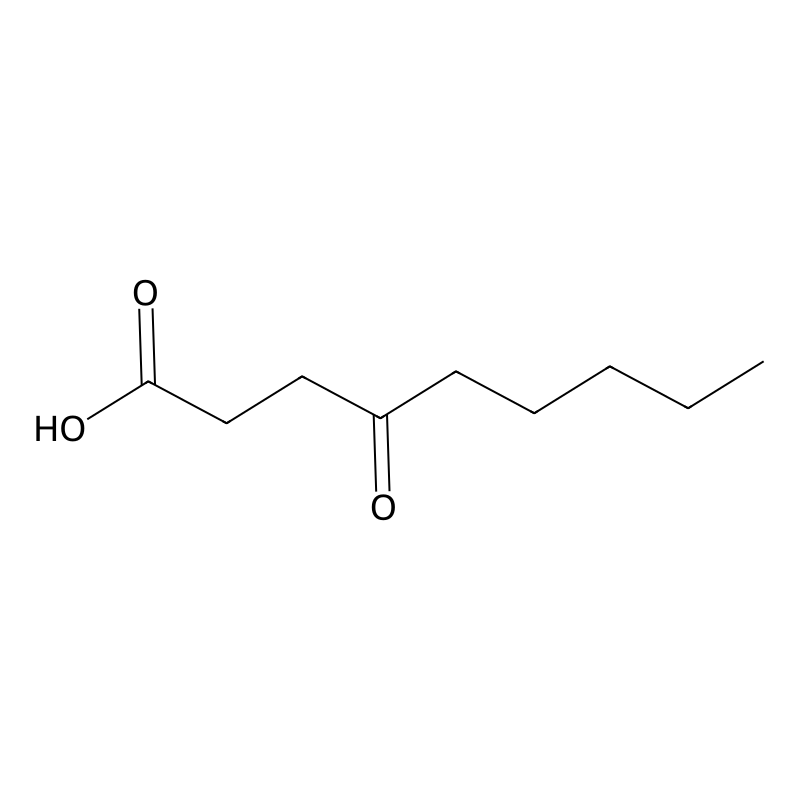

4-Oxononanoic acid is an oxo carboxylic acid characterized by its molecular formula C₉H₁₆O₃ [1] [2] [3]. The compound features a nonane backbone with a ketone functional group located at the fourth carbon position and a carboxylic acid group at the terminal carbon [3] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-oxononanoic acid [1] [3] [5].

The structural representation can be expressed through the canonical Simplified Molecular Input Line Entry System notation as CCCCCC(=O)CCC(=O)O [3] [6]. The International Chemical Identifier for the compound is InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12) [3] [5] [6]. The corresponding International Chemical Identifier Key is PRDIIROHTWNJDB-UHFFFAOYSA-N [3] [5] [6].

The molecular weight of 4-oxononanoic acid is 172.22 grams per mole [2] [3] [5]. The exact mass has been determined to be 172.109944 atomic mass units [1] [2] [3]. This compound is also known by several synonymous names including 4-oxopelargonic acid, 4-ketononanoic acid, 3-caproyl propionic acid, and nonanoic acid, 4-oxo- [1] [3] [4].

Stereochemistry and Conformational Analysis

The stereochemical analysis of 4-oxononanoic acid reveals that it is an achiral molecule [7]. The compound possesses zero defined stereocenters and exhibits no optical activity [7]. The absence of any stereogenic centers is confirmed by the molecular structure, which lacks asymmetric carbon atoms [7]. The compound contains zero E/Z centers, further confirming its stereochemical simplicity [7].

Enantiomeric studies have been conducted on 4-oxononanoic acid in biological systems, particularly during its biotransformation to γ-nonalactone [8] [9]. Research has demonstrated that this biotransformation exhibits R-enantioselectivity when catalyzed by Saccharomyces cerevisiae during alcoholic fermentation [8] [9]. The average ratio of R to S forms in grape samples has been determined to be 94:6, while in wine samples this ratio shifts to 65:35 [8] [9].

Physical Properties

Density and State of Matter

4-Oxononanoic acid exists as a liquid at standard temperature and pressure conditions [2]. The density of the compound has been measured as 1.0 ± 0.1 grams per cubic centimeter [2]. This density value indicates that 4-oxononanoic acid is slightly denser than water, which is consistent with the presence of both ketone and carboxylic acid functional groups that contribute to intermolecular hydrogen bonding [2].

Table 2.1: Physical State and Density Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Molecular Weight | 172.22 g/mol | [2] [3] |

Boiling and Melting Points

The boiling point of 4-oxononanoic acid has been experimentally determined to be 298.2 ± 13.0 degrees Celsius at 760 millimeters of mercury pressure [2]. This relatively high boiling point is attributed to the presence of hydrogen bonding interactions between molecules, particularly involving the carboxylic acid functional group [10] [11].

Melting point data for 4-oxononanoic acid is not available in the current literature [2] [12]. This absence of melting point data suggests that the compound may exist primarily in liquid form under standard laboratory conditions, or that crystallization studies have not been extensively performed [12].

Table 2.2: Thermal Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 298.2 ± 13.0°C | 760 mmHg | [2] |

| Melting Point | Not available | - | [2] [12] |

Solubility Profile

The solubility characteristics of 4-oxononanoic acid reflect its dual nature as both a ketone and a carboxylic acid [10]. Carboxylic acids with carbon chain lengths between one and four carbons are completely miscible with water, while solubility decreases significantly as chain length increases [10]. For 4-oxononanoic acid, with its nine-carbon chain, water solubility is expected to be limited due to the predominance of hydrophobic interactions from the extended alkyl chain [10].

The compound demonstrates good solubility in organic solvents, which is typical for medium-chain fatty acid derivatives [10] [13]. Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether [10]. The presence of the ketone functional group at the fourth position may enhance solubility in polar aprotic solvents compared to the parent nonanoic acid .

Table 2.3: Solubility Characteristics

| Solvent Type | Expected Solubility | Basis | Reference |

|---|---|---|---|

| Water | Limited | Long carbon chain | [10] |

| Ethanol | High | Hydrogen bonding capability | [10] |

| Organic solvents | High | Lipophilic nature | [10] [13] |

Vapor Pressure and Flash Point

The flash point of 4-oxononanoic acid has been determined to be 148.4 ± 16.3 degrees Celsius [2]. This relatively high flash point indicates that the compound has low volatility at room temperature and requires significant heating before vapor formation becomes a concern [2]. The flash point value is consistent with the molecular weight and structure of the compound [2].

Specific vapor pressure measurements for 4-oxononanoic acid are not extensively documented in the available literature [2]. However, vapor pressure studies on related oxo-acids have been conducted using evaporation rate measurements and thermodynamic modeling approaches [15]. These studies indicate that oxo-functional groups in alpha-position can cause vapor pressure to diminish by an order of magnitude compared to parent dicarboxylic acids [15].

Table 2.4: Volatility Properties

| Property | Value | Reference |

|---|---|---|

| Flash Point | 148.4 ± 16.3°C | [2] |

| Vapor Pressure | Limited data available | [2] [15] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-oxononanoic acid through both proton and carbon-13 analyses [16] [17]. In proton nuclear magnetic resonance spectroscopy, the chemical shifts are diagnostic for different functional groups present in the molecule [18] [19].

The carboxylic acid proton in 4-oxononanoic acid typically appears in the range of 9-13 parts per million, representing the most downfield signal due to the strong deshielding effect of the carboxyl group [19] [11]. The protons alpha to the carbonyl group (adjacent to the ketone at position 4) are expected to resonate between 2.0-2.3 parts per million [19]. The methylene protons in the aliphatic chain exhibit characteristic chemical shifts between 1.3-1.5 parts per million [19]. The terminal methyl group typically appears around 0.9 parts per million [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with distinct chemical shift ranges for different carbon environments [17] [20]. The carboxylic acid carbon typically resonates in the range of 160-220 parts per million [17]. The ketone carbonyl carbon also falls within this range but can be distinguished by its specific chemical environment [17] [20]. The aliphatic carbons appear in the 0-50 parts per million region, with the carbon bearing the carboxyl group showing characteristic downfield shifting [17] [20].

Table 2.5: Expected Nuclear Magnetic Resonance Chemical Shifts

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carboxylic acid -OH | 9-13 | 160-220 | [19] [17] |

| α-Carbonyl CH₂ | 2.0-2.3 | 30-50 | [19] [17] |

| Aliphatic CH₂ | 1.3-1.5 | 20-40 | [19] [17] |

| Terminal CH₃ | 0.9 | 10-20 | [19] [17] |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-oxononanoic acid provides characteristic fragmentation patterns that are useful for structural identification [21] [22]. The molecular ion peak appears at mass-to-charge ratio 172, corresponding to the molecular weight of the compound [6]. Common fragmentation pathways include the loss of carbon dioxide from the carboxyl group and alpha-cleavage adjacent to the carbonyl group [21] [22].

Electrospray ionization mass spectrometry studies on related oxo-carboxylic acids have demonstrated specific fragmentation mechanisms [21]. Carbon dioxide elimination from the deprotonated molecular ion [M-H]⁻ represents a major fragmentation pathway [21]. This process occurs through a concerted mechanism involving intramolecular proton transfer within a pentagonal transition state structure [21].

The predicted collision cross section values for various adduct ions of 4-oxononanoic acid have been calculated [6]. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 173.11722 shows a predicted collision cross section of 139.9 square angstroms [6]. The sodium adduct [M+Na]⁺ at mass-to-charge ratio 195.09916 exhibits a collision cross section of 145.6 square angstroms [6].

Table 2.6: Mass Spectrometry Fragmentation Data

| Ion Type | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]⁺ | 173.117 | 139.9 | [6] |

| [M+Na]⁺ | 195.099 | 145.6 | [6] |

| [M-H]⁻ | 171.103 | 138.4 | [6] |

| [M]⁺ | 172.109 | 142.1 | [6] |

Infrared Spectral Analysis

Infrared spectroscopy provides characteristic absorption bands that are diagnostic for the functional groups present in 4-oxononanoic acid [23] [24] [25]. The compound exhibits two major carbonyl stretching frequencies corresponding to the ketone and carboxylic acid functional groups [24] [25] [11].

The carboxylic acid carbonyl stretch typically appears between 1710-1760 wavenumbers, with hydrogen-bonded dimers showing absorption at the lower end of this range around 1710 wavenumbers [25] [11]. The ketone carbonyl stretch for saturated aliphatic ketones appears around 1715 wavenumbers [24] [26] [27]. The presence of both functional groups in 4-oxononanoic acid results in overlapping or closely spaced carbonyl absorptions in this region [24] [25].

The carboxylic acid hydroxyl group exhibits a characteristic broad absorption band between 2500-3300 wavenumbers due to hydrogen bonding [25] [11] [28]. This broad envelope often shows small spikes or shoulder bands between 2500-2700 wavenumbers, which are attributed to overtone and combination bands [25] [11]. The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 wavenumbers region [25] [11].

The carbon-oxygen stretch of the carboxylic acid group is found between 1210-1320 wavenumbers [25]. Additional characteristic absorptions include the hydroxyl out-of-plane bending vibration around 900 wavenumbers, which is diagnostic for carboxylic acids [25].

Table 2.7: Infrared Spectroscopic Absorption Bands

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Carboxylic acid C=O | 1710-1760 | Strong | [25] [11] |

| Ketone C=O | ~1715 | Strong | [24] [26] |

| Carboxylic acid O-H | 2500-3300 | Broad, strong | [25] [11] |

| Aliphatic C-H | 2800-3000 | Medium | [25] [11] |

| C-O stretch | 1210-1320 | Medium | [25] |

| O-H out-of-plane | ~900 | Medium | [25] |

Laboratory Synthetic Routes

Oxidation of 4-Hydroxynonanoic Acid

The oxidation of 4-hydroxynonanoic acid represents one of the most established and reliable synthetic routes to 4-oxononanoic acid. This transformation involves the selective oxidation of the secondary alcohol functionality at the 4-position to form the corresponding ketone [2].

Potassium Permanganate Oxidation

Potassium permanganate serves as a powerful and widely employed oxidizing agent for this transformation [3]. The reaction proceeds through a chromate ester intermediate mechanism, where the alcohol oxygen coordinates to the manganese center, facilitating the subsequent elimination of an alpha proton to form the carbon-oxygen double bond [3]. Under acidic conditions, potassium permanganate exhibits high reactivity toward secondary alcohols, with the manganese center being reduced from Manganese(VII) to Manganese(IV) or Manganese(II) depending on the reaction conditions [3].

The typical reaction conditions involve treating 4-hydroxynonanoic acid with potassium permanganate in aqueous acidic medium at temperatures ranging from room temperature to 60°C. The reaction proceeds with yields typically ranging from 70-85%, making it a practical synthetic method for laboratory-scale preparation [2].

Chromium Trioxide Oxidation

Chromium trioxide, commonly employed as the Jones reagent (chromium trioxide in aqueous sulfuric acid), provides an alternative oxidation pathway with enhanced selectivity [4] [5]. The mechanism involves the formation of a chromate ester intermediate, followed by the elimination of an alpha proton to generate the ketone functionality [5] [6]. The chromium center undergoes reduction from Chromium(VI) to Chromium(IV) during this process [7].

The Jones oxidation typically employs acetone as a co-solvent to prevent over-oxidation and to maintain solubility of organic substrates [8]. Reaction temperatures are generally maintained between 0-25°C to ensure controlled oxidation. This method typically achieves yields of 80-90%, demonstrating superior selectivity compared to permanganate oxidation [4] [5].

Despite its high efficiency, the use of chromium-based reagents presents significant environmental and safety concerns due to the toxic nature of chromium compounds [6]. Modern synthetic approaches often employ alternative oxidizing agents such as pyridinium chlorochromate or pyridinium dichromate, which offer improved handling characteristics while maintaining comparable reactivity [4].

Ozonolysis of Oleic Acid

Ozonolysis of oleic acid provides a direct route to 4-oxononanoic acid through the oxidative cleavage of the carbon-carbon double bond [9] [10]. This transformation represents an atom-economical approach utilizing readily available natural fatty acids as starting materials.

Mechanism and Product Formation

The ozonolysis mechanism proceeds through the formation of a primary ozonide (molozomide), which subsequently rearranges to yield Criegee intermediates and aldehydes [10]. Due to the asymmetric nature of the oleic acid substrate, two different aldehydes are formed: nonanal and 9-oxononanoic acid, along with their corresponding Criegee intermediates [10]. The 4-oxononanoic acid formation occurs through secondary oxidation processes involving these primary products [9] [11].

The reaction is typically conducted at low temperatures (-78°C) in methanol as the participating solvent [9]. Under these conditions, 4-oxononanoic acid is formed as one of several products, with yields typically reported at 14±2% carbon yield [11]. Additional products include nonanal (30±3%), nonanoic acid (7±1%), and azelaic acid (6±3%) [11].

Reaction Conditions and Optimization

The ozonolysis reaction requires careful control of reaction parameters to optimize product selectivity. The use of methanol as a participating solvent helps stabilize intermediate species and influences the product distribution [12]. Temperature control is critical, as higher temperatures can lead to increased secondary reactions and reduced selectivity [9].

The heterogeneous nature of the oleic acid-ozone system contributes to the complexity of the reaction, with surface-based reactions playing a significant role in product formation [9] [13]. The reaction kinetics are often limited by ozone diffusion to the reaction interface, particularly in droplet or particle systems [9].

Alternative Synthetic Pathways

Several alternative synthetic approaches have been developed to access 4-oxononanoic acid, particularly focusing on enzymatic and biotransformation methods that align with green chemistry principles.

Enzymatic Biotransformation

Enzymatic approaches utilize specific oxidoreductases and dehydrogenases to achieve selective oxidation of hydroxylated precursors [14] [15]. These methods typically operate under mild conditions (pH 7-8, 30-37°C) and offer high selectivity for the desired ketone functionality [16].

Baker's yeast reduction systems have been successfully employed for the biotransformation of related keto-acid substrates, demonstrating the reversibility of these enzymatic processes [16]. The use of whole-cell biocatalysts provides advantages in terms of cofactor regeneration and simplified reaction setups [14].

Microbial Oxidation Pathways

Microbial systems capable of terminal and sub-terminal oxidation of fatty acids have been investigated for the production of oxo-carboxylic acids [14] [15]. These systems often employ engineered microorganisms with enhanced capabilities for specific oxidation reactions, offering potential for scaled production processes [14].

Isotopically Labeled Synthesis

Deuterated Analogues

The synthesis of deuterated 4-oxononanoic acid analogues serves critical roles in analytical chemistry and mechanistic studies. The incorporation of deuterium atoms allows for enhanced detection sensitivity and provides valuable tools for metabolic tracing studies [17].

Hydrogen-Deuterium Exchange Methods

The preparation of deuterated 4-oxononanoic acid has been accomplished through hydrogen-deuterium exchange reactions using isopropyl 4-oxononanoate as the precursor [17]. The exchange process involves treatment with deuterium oxide and deuterium chloride under reflux conditions for extended periods (7-14 days) [17].

However, complete hydrogen-deuterium exchange has proven challenging to achieve. Studies have reported the formation of mixtures of deuterated isotopologues, with predominance of deuterium-4 and deuterium-5 labeled species rather than the intended deuterium-6 compound [17]. This incomplete exchange limits the utility of this approach for applications requiring high isotopic purity.

Direct Deuterated Synthesis

Alternative approaches involve the use of deuterated reducing agents and precursors to achieve selective deuterium incorporation. The use of deuterated Hantzsch esters and other deuterium sources in reductive amination processes has shown promise for achieving high levels of deuteration (>99%) [18].

Carbon-13 Labeled Variants

Carbon-13 labeled 4-oxononanoic acid derivatives are valuable for nuclear magnetic resonance studies and quantitative analytical applications [17].

Wittig Olefination Strategy

The synthesis of carbon-13 labeled variants typically employs carbon-13 labeled bromoacetic acid as the starting material [17]. The synthetic route involves the preparation of carbon-13 labeled ethyl bromoacetate, followed by Wittig olefination with heptaldehyde to construct the carbon framework [17].

Subsequent allylic hydroxylation using selenium dioxide introduces the hydroxyl functionality at the 4-position [17]. Deuterogenation using deuterium gas provides additional isotopic labeling while saturating the double bond [17]. The final steps involve ester hydrolysis and acid-catalyzed lactone formation to yield the target labeled compound [17].

Yields and Isotopic Purity

The multi-step synthesis of carbon-13 and deuterium double-labeled variants typically achieves overall yields of 35-40% [17]. The isotopic purity and incorporation levels are generally excellent, with carbon-13 incorporation approaching quantitative levels and deuterium incorporation exceeding 95% [17].

Industrial Scale Production Methods

Industrial production of 4-oxononanoic acid requires consideration of economic factors, environmental impact, and process scalability [19] [20].

Continuous Flow Processes

Continuous flow chemistry offers significant advantages for the industrial production of 4-oxononanoic acid [21] [22]. Flow reactors provide enhanced heat and mass transfer, improved safety through reduced inventory of hazardous intermediates, and the ability to operate under more precise reaction conditions [23] [24].

Typical flow systems employ residence times ranging from minutes to hours, with flow rates optimized between 150-750 μL/min depending on the specific transformation [24]. Temperature and pressure control are critical parameters, with reactions often conducted under elevated pressure to maintain liquid phase conditions [24].

Catalytic Oxidation Systems

Industrial-scale oxidation processes increasingly employ heterogeneous catalysts to minimize waste generation and facilitate product separation [21] [25]. TEMPO-based catalytic systems, particularly those employing AZADO derivatives, have demonstrated exceptional activity for the oxidation of sterically hindered alcohols [21].

These catalytic systems typically operate under mild conditions using environmentally benign oxidants such as sodium hypochlorite or molecular oxygen [21] [25]. The use of recyclable catalysts and the minimization of heavy metal waste align with industrial sustainability goals [25].

Process Intensification

Modern industrial processes employ process intensification strategies to improve efficiency and reduce environmental impact [20]. These approaches include the integration of reaction and separation steps, the use of microreactor technology for enhanced mixing and heat transfer, and the implementation of real-time monitoring and control systems [23].

Purification and Quality Control Protocols

The purification of 4-oxononanoic acid requires careful consideration of its chemical properties and potential impurities [26] [27].

Chromatographic Purification

Column chromatography represents the most versatile purification method for 4-oxononanoic acid [26]. Silica gel chromatography using dichloromethane/methanol solvent systems (10:1 to 5:1 ratios) provides effective separation of the target compound from reaction byproducts [2].

High-performance liquid chromatography offers superior resolution for analytical and preparative applications [27] [28]. Reverse-phase columns (C18) with acidic mobile phases provide excellent retention and peak shape for carboxylic acid functionality [27].

Crystallization and Recrystallization

Crystallization from appropriate solvents offers an effective method for achieving high purity [26]. Suitable solvents include alcohols, aqueous alcohols, and alcohol/hydrocarbon mixtures [26]. The choice of crystallization solvent significantly influences crystal form and purity levels.

Acid-Base Purification

The carboxylic acid functionality of 4-oxononanoic acid enables purification through acid-base extraction protocols [26]. Treatment with aqueous alkali followed by acidification and extraction provides effective removal of neutral and basic impurities [26].

Quality Control Methods

Quality control protocols typically employ multiple analytical techniques to ensure product purity and identity [27] [28]. Gas chromatography-mass spectrometry provides structural confirmation and quantitative analysis [29]. Nuclear magnetic resonance spectroscopy offers detailed structural verification and purity assessment [2] [17].

The establishment of appropriate specifications for industrial applications requires consideration of end-use requirements and regulatory guidelines [30]. Typical purity specifications range from 95-99% depending on the intended application, with specific limits established for related impurities and residual solvents [31].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant